![molecular formula C16H19N5O2S B2561279 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034610-00-7](/img/structure/B2561279.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N5O2S and its molecular weight is 345.42. The purity is usually 95%.
The exact mass of the compound N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
Research has shown that thiadiazole derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. Compounds synthesized with thiadiazole moieties demonstrated activities ranging from moderately to significantly more potent than pyrazinamide, a drug used in the treatment of tuberculosis (Gezginci, Martin, & Franzblau, 1998). These findings suggest that the incorporation of thiadiazole rings into chemical structures can enhance antimicrobial efficacy, potentially offering new avenues for the development of antitubercular agents.
Synthesis of Heterocyclic Compounds
The synthesis and evaluation of heterocyclic compounds incorporating a thiadiazole moiety have been extensively studied for their insecticidal and antimicrobial properties. For instance, compounds designed to target the cotton leafworm, Spodoptera littoralis, have been synthesized and evaluated, showcasing the versatility of thiadiazole derivatives in developing pest control agents (Fadda et al., 2017).
Exploration of Novel Biological Activities
The search for new biological activities associated with thiadiazole derivatives has led to the identification of compounds with potential antiulcer, anticancer, and anti-inflammatory properties. This includes the synthesis of imidazo[1,2-a]pyridines with thiadiazole substituents that have been explored as antiulcer agents, although significant antisecretory activity was not observed in some studies (Starrett et al., 1989). Additionally, novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase activities, revealing the broad potential of thiadiazole-containing compounds in therapeutic applications (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide interacts with its targets, the FGFRs, by inhibiting their activity . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is mentioned that a compound with a low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME properties.
Result of Action
The molecular and cellular effects of the action of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Action Environment
It is known that the fgfr family has four distinct isoforms (fgfr1–4) found across various tissue types and expressed to different extents under varying conditions . This suggests that the tissue type and condition could potentially influence the compound’s action and efficacy.
properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-3-4-12-14(24-19-18-12)15(22)17-7-10-21-9-6-11-5-8-20(2)13(11)16(21)23/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNCAJEQNYUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide |
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